Dibutylmagnesium

描述

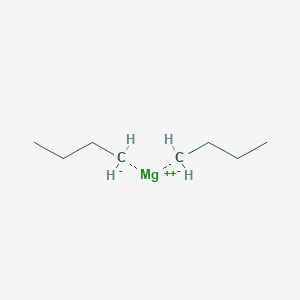

Dibutylmagnesium (C₈H₁₈Mg, CAS 1191-47-5) is an organomagnesium compound with the formula Mg(C₄H₉)₂. It is a pyrophoric, highly reactive Grignard reagent typically stored as a 0.5–1.0 M solution in heptane or hexane to mitigate its air- and moisture-sensitive nature . Its molecular weight is 138.53 g/mol, and it is structurally characterized by two linear n-butyl groups bonded to a magnesium center .

作用机制

Dibutylmagnesium exerts its effects primarily through its reactivity as an organomagnesium compound. It acts as a nucleophile in various chemical reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of carbonyl compounds and the formation of Grignard reagents .

相似化合物的比较

Comparison with Similar Organomagnesium Compounds

Structural and Chemical Properties

| Compound | Structure | Formula | CAS No. | Reactivity | Typical Solvent |

|---|---|---|---|---|---|

| Dibutylmagnesium | Two linear n-butyl groups | C₈H₁₈Mg | 1191-47-5 | High (Grignard-like reactivity) | Heptane/Hexane |

| Butyl-sec-butylmagnesium | One n-butyl, one branched | C₈H₁₈Mg | 39881-32-8 | Moderate (steric hindrance from sec-butyl) | Heptane |

| Butylmagnesium Chloride | n-Butyl + Chloride ligand | C₄H₉MgCl | 693-04-9 | Lower (chloride reduces nucleophilicity) | THF/Ether |

| Diethylmagnesium | Two ethyl groups | C₄H₁₀Mg | 557-18-6 | High (smaller alkyl groups increase reactivity) | Ether |

Key Observations :

- Steric Effects : Branched analogs like Butyl-sec-butylmagnesium exhibit reduced reactivity due to steric hindrance, making them less effective in polymerization .

- Electronic Effects : Butylmagnesium chloride’s chloride ligand lowers nucleophilicity compared to this compound, limiting its utility in ROP .

Polymerization Efficiency

- This compound : Achieves high Mn (>200,000 g/mol) in polylactide synthesis due to strong Lewis acidity and low steric bulk .

- Diethylmagnesium : Faster initiation but lower polymer molecular weights due to smaller alkyl groups .

- Butyl-sec-butylmagnesium : Produces polymers with altered microstructure (e.g., higher 1,2-content in diene polymers) but requires co-catalysts like triethylaluminum .

Thermal Stability

- This compound solutions decompose at >200°C, while solid forms ignite spontaneously at room temperature upon air exposure .

Research Findings and Industrial Relevance

- Catalytic Superiority: this compound outperforms MgCl₂-based catalysts in lactide polymerization, achieving >90% monomer conversion .

- Microstructure Control : In diene polymerization, co-use with Al alkyls increases 1,2-microstructure from 10% to 40%, enhancing elastomer properties .

- Limitations : High sensitivity to impurities and moisture necessitates stringent handling protocols, increasing operational costs .

生物活性

Dibutylmagnesium (MgBu) is an organomagnesium compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for future research.

Overview of this compound

This compound is an alkyl magnesium compound characterized by two butyl groups attached to a magnesium atom. It is primarily used as a reagent in organic synthesis and polymerization processes due to its strong nucleophilic properties. Recent studies have also highlighted its potential biological activities, including antibacterial, anticancer, and neuroprotective effects.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study isolated dibutyl phthalate (DBP), a related compound, from Begonia malabarica, revealing its effectiveness against various bacterial strains, including Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. The compound showed a zone of inhibition of 9 mm at a concentration of 100 mg/ml, indicating its potential as an antibacterial agent .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus epidermidis | 9 |

| Escherichia coli | 9 |

| Klebsiella pneumoniae | 9 |

| Streptococcus pneumoniae | 8 (at 50 mg/ml) |

| Pseudomonas aeruginosa | 9 |

2. Neuroprotective Effects

This compound has been studied for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease (AD). A network pharmacology-based study indicated that dibutyl phthalate could protect neuronal cells from damage induced by amyloid beta (Aβ) peptides. The compound reduced lactate dehydrogenase (LDH) levels and reactive oxygen species (ROS) in cell cultures, suggesting a protective mechanism against oxidative stress .

The study also highlighted that dibutyl phthalate might regulate key signaling pathways involved in cell survival, such as the AKT/GSK-3β pathway.

3. Hydrogen Production and Catalysis

In materials science, this compound has been investigated for its role in hydrogen production through thermal decomposition. Studies using in-situ X-ray diffraction coupled with mass spectroscopy revealed that this compound decomposes to produce magnesium hydride (MgH) and metallic magnesium at elevated temperatures (250 °C and 384 °C, respectively). This process is significant for applications in hydrogen storage and catalysis .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : By reducing oxidative stress markers like ROS, this compound may help stabilize cellular environments under stress conditions.

- Signaling Pathway Modulation : It appears to influence critical signaling pathways involved in cell survival and apoptosis, particularly in neuronal cells.

- Decomposition Products : The ability to produce hydrogen through decomposition may also play a role in its functional applications, particularly in energy-related fields.

Case Study 1: Neuroprotection in AD Models

In vitro experiments were conducted using HT22 cells treated with Aβ peptides. The administration of dibutyl phthalate resulted in a concentration-dependent decrease in cell death, with an IC50 value determined at approximately 173.568 μmol/L . The protective effects were linked to enhanced mRNA expression levels of survival-related genes.

Case Study 2: Antibacterial Efficacy

The antibacterial efficacy of dibutyl phthalate was evaluated against multiple bacterial strains using standard agar diffusion methods. The results indicated consistent antibacterial activity across different concentrations, supporting the potential use of this compound in developing new antimicrobial agents .

科学研究应用

Catalytic Applications

Dibutylmagnesium serves as a catalyst in several chemical reactions, particularly in asymmetric synthesis and polymerization processes.

Asymmetric Synthesis

This compound has been utilized in asymmetric synthesis due to its ability to activate carbon-hydrogen bonds. It can facilitate reactions such as the cyanosilylation of aldehydes when combined with specific ligands, enhancing the selectivity and yield of the desired products .

Ring-Opening Polymerization

Research indicates that this compound is an effective initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone and 2,2-dimethyltrimethylene carbonate. This application is significant for producing biodegradable polymers with tailored properties .

Hydrogen Storage and Production

This compound is recognized for its role in hydrogen storage and production through thermal decomposition processes.

Decomposition Reactions

The thermal decomposition of this compound can yield magnesium hydride (MgH₂) and magnesium metal (Mg). Studies show that this compound decomposes at temperatures around 250 °C to produce MgH₂, which can further decompose to Mg at approximately 384 °C. This process is crucial for developing materials for hydrogen storage systems .

Mechanistic Insights

In situ X-ray diffraction coupled with mass spectroscopy has been employed to study the decomposition mechanism of this compound, providing insights into phase transitions and product formation in real-time. The research highlights that the presence of butene as a byproduct during decomposition suggests potential applications in radical polymerization on MgH₂ surfaces .

Powder Metallurgy

This compound is also explored within powder metallurgy applications, where it acts as a precursor for producing magnesium nanoparticles and alloys.

Synthesis of Magnesium Nanoparticles

The conversion of this compound into magnesium nanoparticles through controlled thermal processes offers a pathway for creating materials with enhanced properties for various industrial applications .

Enhanced Material Properties

The use of this compound in powder metallurgy not only facilitates the production of magnesium but also allows for the development of advanced materials with improved mechanical properties suitable for lightweight structural applications .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Study 1: Hydrogen Production

A study conducted by researchers at Pacific Northwest National Laboratory demonstrated that this compound could be effectively decomposed to yield high purity hydrogen gas, which is vital for energy applications. The study utilized advanced analytical techniques to monitor the decomposition process, revealing critical insights into reaction kinetics and product formation .

Case Study 2: Polymerization Initiation

Another significant investigation focused on the use of this compound as an initiator for polymerization reactions, showcasing its efficiency in generating high molecular weight polymers with specific functional properties. This research underlined the versatility of this compound in synthetic chemistry and materials science .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing high-molecular-weight polymers using Dibutylmagnesium as a catalyst?

Methodological Answer : this compound (MgBu₂) is widely used in ring-opening polymerization (ROP) of lactones and lactides. Key protocols include:

- Reaction Setup : Conduct polymerization under inert atmosphere (argon/nitrogen) to prevent catalyst oxidation. Use anhydrous solvents (e.g., toluene, THF) .

- Monomer-to-Catalyst Ratio : Optimize ratios (e.g., 100:1 for ε-caprolactone) to control molecular weight (MW). Higher ratios yield higher MW but may reduce reaction rate .

- Temperature : Maintain 60–80°C for efficient chain propagation. Elevated temperatures accelerate initiation but may cause side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound complexes?

Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., C₆D₆) to identify alkyl ligand environments. Peaks at δ 0.5–1.5 ppm (¹H) correlate to Mg-bound butyl groups .

- FTIR : Analyze Mg–C stretching vibrations (450–500 cm⁻¹) to confirm coordination geometry .

- X-ray Diffraction : Single-crystal XRD resolves Mg center stereochemistry, critical for mechanistic studies .

Advanced Research Questions

Q. How do solvent polarity and initiator structure influence the kinetics of ε-caprolactone polymerization with MgBu₂?

Methodological Answer :

- Experimental Design :

- Variable 1 : Test solvents (toluene vs. THF) to assess polarity effects on propagation rate.

- Variable 2 : Compare MgBu₂ with other Grignard reagents (e.g., BuMgCl) to study steric/electronic effects.

- Kinetic Analysis : Use SEC (Size Exclusion Chromatography) to track MW evolution over time. Apply the Mayo-Lewis equation to model monomer conversion rates .

- Key Finding : Toluene increases propagation rate by 30% compared to THF due to reduced solvation of active sites .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of MgBu₂ across polymerization studies?

Methodological Answer :

- Contradiction Analysis Framework :

- Variable Isolation : Replicate studies while controlling variables (e.g., moisture levels, monomer purity) .

- Meta-Analysis : Compile kinetic data (e.g., kₚ values) from 10+ studies to identify outliers and trends .

- Advanced Characterization : Use MALDI-TOF to detect unintended chain-transfer reactions, which may explain discrepancies in MW distributions .

- Example : Wei et al. (2007) attributed conflicting MW data to trace water in monomers, which deactivates MgBu₂ .

Q. What strategies optimize stereochemical control in lactide polymerization using MgBu₂?

Methodological Answer :

- Stereoselective Design :

- Analytical Validation : Use DSC (Differential Scanning Calorimetry) to correlate tacticity with melting points (e.g., isotactic PLA: Tm ≈ 180°C) .

Q. Guidelines for Data Presentation

- Figures : Avoid overcrowding with chemical structures (max 2–3 per figure) and omit compound-specific identifiers (e.g., "4b") .

- Appendices : Include raw data (e.g., SEC chromatograms, NMR spectra) to enhance reproducibility .

- Literature Review : Critically evaluate prior work to highlight knowledge gaps (e.g., "While MgBu₂ excels in ROP, its use in copolymerization remains underexplored") .

准备方法

Direct Synthesis Using Butyllithium and Magnesium Halides

Single-Step Transmetallation

An alternative route employs butyllithium and magnesium chloride in a stoichiometric reaction:

This method, noted in industrial settings , bypasses Grignard intermediates, simplifying purification.

Process Optimization

-

Solvent Choice : Tetrahydrofuran (THF) enhances reaction kinetics but requires rigorous drying to prevent side reactions .

-

Stoichiometry : A 2:1 molar ratio of butyllithium to MgCl₂ is critical to minimize unreacted lithium salts .

-

Temperature : Reactions proceed efficiently at 0–25°C, avoiding exothermic decomposition .

Comparative Efficiency

While this method offers shorter reaction times (<6 hours), yields (75–80%) are lower than the Grignard pathway due to competing lithium-magnesium exchange reactions .

Hydrogenation-Based Synthesis

Magnesium Activation via Hydrogen

A less conventional approach involves pre-activating magnesium metal with hydrogen gas (H₂) to form magnesium hydride (MgH₂), which subsequently reacts with 1-butene:

Process Challenges

-

Catalyst Requirement : Nickel or palladium catalysts (0.5–1.0 wt%) are necessary to achieve practical reaction rates .

-

Pressure and Temperature : High-pressure reactors (5–10 bar H₂) and elevated temperatures (100–150°C) increase capital and operational costs .

Industrial Viability

This method remains niche due to scalability issues, though it offers theoretical yields up to 92% under optimized conditions .

Comparative Analysis of Methods

Emerging Techniques and Innovations

Solvent-Free Mechanochemical Synthesis

Recent studies explore ball-milling magnesium powder with alkyl halides, eliminating solvents and reducing energy input. Preliminary results show 70–75% yields but require further optimization .

Electrochemical Methods

Electrolytic deposition of magnesium in the presence of butyl halides offers a green alternative, though current efficiencies remain below 50% .

属性

IUPAC Name |

magnesium;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBSBKRXUVBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061590 | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-47-5, 81065-77-2 | |

| Record name | Magnesium, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 81065-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。